molecular formula C19H16O B8168348 1-(Benzyloxy)-4-vinylnaphthalene

1-(Benzyloxy)-4-vinylnaphthalene

Cat. No.: B8168348
M. Wt: 260.3 g/mol
InChI Key: PQUXIQYDYVMYJI-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-vinylnaphthalene is an organic compound that features a naphthalene ring substituted with a benzyloxy group at the first position and a vinyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-vinylnaphthalene can be synthesized through a multi-step process involving the following key steps:

    Vinylation: The vinyl group can be introduced via a Heck reaction, where the benzyloxy-substituted naphthalene is reacted with a vinyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-vinylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Ethyl-substituted naphthalene.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

1-(Benzyloxy)-4-vinylnaphthalene has several applications in scientific research:

    Materials Science: It can be used as a monomer in the synthesis of polymers with unique optical and electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its derivatives may be used in the development of fluorescent probes for biological imaging.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-vinylnaphthalene depends on its specific application. For instance:

    In Polymerization: The vinyl group undergoes radical polymerization to form long polymer chains.

    In Biological Systems: If used as a fluorescent probe, it interacts with specific biomolecules, leading to changes in fluorescence properties that can be detected and analyzed.

Comparison with Similar Compounds

    1-(Benzyloxy)-2-vinylnaphthalene: Similar structure but with the vinyl group at the second position.

    1-(Benzyloxy)-4-ethylnaphthalene: Similar structure but with an ethyl group instead of a vinyl group.

Uniqueness: 1-(Benzyloxy)-4-vinylnaphthalene is unique due to the presence of both a benzyloxy and a vinyl group on the naphthalene ring, which imparts distinct reactivity and potential for diverse applications in materials science and organic synthesis.

Properties

IUPAC Name

1-ethenyl-4-phenylmethoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O/c1-2-16-12-13-19(18-11-7-6-10-17(16)18)20-14-15-8-4-3-5-9-15/h2-13H,1,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUXIQYDYVMYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C2=CC=CC=C12)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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